molecular formula C9H8Cl3N3O2 B2874793 2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide CAS No. 2224538-41-2

2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide

Cat. No.: B2874793
CAS No.: 2224538-41-2
M. Wt: 296.53
InChI Key: SVVGAPFMFDFGNX-UHFFFAOYSA-N
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Description

2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide is a chemical compound with the molecular formula C9H8Cl3N3O2. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chloroacetyl group and a dichlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide typically involves the reaction of 2-chloroacetyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, leading to their reduced viability .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide: shares similarities with other urea derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both chloroacetyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit urease makes it a valuable compound in medicinal research .

Properties

IUPAC Name

1-[(2-chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3N3O2/c10-4-8(16)14-15-9(17)13-7-2-1-5(11)3-6(7)12/h1-3H,4H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVGAPFMFDFGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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